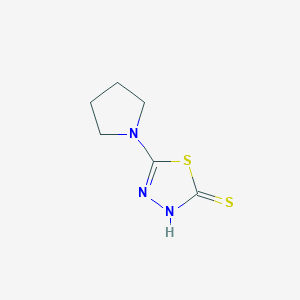

5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol

Descripción general

Descripción

“5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol” is a compound that contains a pyrrolidine ring and a thiadiazole ring. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . Thiadiazole is a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom .

Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, provides increased three-dimensional coverage .

Chemical Reactions Analysis

Pyrrolidine derivatives are known to undergo various chemical reactions. For example, they can participate in Leuckart–Wallach and Mannich reactions and can be readily converted into an enamine .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

The pyrrolidine ring, a core component of 5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol, is widely used in medicinal chemistry due to its versatility in drug design . It contributes to the stereochemistry of molecules and allows for efficient exploration of pharmacophore space . This compound can be used to synthesize selective androgen receptor modulators (SARMs), optimizing structures for better pharmacokinetic profiles .

Agriculture and Pest Control

In agriculture, this compound’s derivatives could be explored for their potential use in pest control. The pyrrolidine ring’s presence in various bioactive molecules suggests that it could be synthesized into compounds with pesticidal properties .

Material Science

The structural diversity offered by the pyrrolidine ring makes it a candidate for developing new materials with unique properties. Its derivatives could be used in creating novel polymers or coatings with enhanced durability or specific functionalities .

Environmental Science

Derivatives of 5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol may be investigated for environmental applications, such as the development of sensors for pollutants or the synthesis of compounds that can aid in environmental remediation processes .

Biochemistry

In biochemistry, this compound can be utilized to study enzyme-substrate interactions or to develop inhibitors for specific biochemical pathways. Its derivatives may also serve as markers or probes in various biochemical assays .

Pharmacology

The pyrrolidine core is essential in pharmacology, where it is used to develop molecules with a wide range of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects . Research into 5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol could lead to the discovery of new therapeutic agents with diverse pharmacological profiles .

Mecanismo De Acción

Mode of action

The mode of action of pyrrolidine derivatives can vary depending on the specific compound and its target. For example, pyrrolidine derivatives that inhibit carbonic anhydrase enzymes likely do so by binding to the enzyme and preventing it from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and a proton .

Biochemical pathways

The biochemical pathways affected by pyrrolidine derivatives would depend on their specific targets. In the case of carbonic anhydrase inhibitors, these compounds could affect processes such as fluid balance and pH regulation, which are influenced by the activity of carbonic anhydrase enzymes .

Pharmacokinetics

The pharmacokinetic properties of pyrrolidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s structure and stereochemistry . For instance, the presence of a pyrrolidine ring can enhance a compound’s three-dimensional coverage, potentially affecting its interaction with biological targets and its pharmacokinetic properties .

Result of action

The molecular and cellular effects of a pyrrolidine derivative’s action would depend on its specific targets and mode of action. For example, inhibiting carbonic anhydrase enzymes could lead to changes in pH balance and fluid regulation at the cellular level .

Action environment

Environmental factors, such as pH and temperature, could potentially influence the action, efficacy, and stability of pyrrolidine derivatives. Specific information would depend on the particular compound and its chemical properties .

Propiedades

IUPAC Name |

5-pyrrolidin-1-yl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S2/c10-6-8-7-5(11-6)9-3-1-2-4-9/h1-4H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJHGTCUTANFKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B1522108.png)

![4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1522110.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1522117.png)

![2-{2-[(Cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1522123.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1522126.png)